5,6-dichloro-1H-benzo[d]imidazole-2-thiol 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 19462-98-7
VCID: VC21057974
InChI: InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
SMILES: C1=C2C(=CC(=C1Cl)Cl)NC(=S)N2
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 219.09 g/mol

5,6-dichloro-1H-benzo[d]imidazole-2-thiol

CAS No.: 19462-98-7

Cat. No.: VC21057974

Molecular Formula: C7H4Cl2N2S

Molecular Weight: 219.09 g/mol

* For research use only. Not for human or veterinary use.

5,6-dichloro-1H-benzo[d]imidazole-2-thiol - 19462-98-7

Specification

CAS No. 19462-98-7
Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
IUPAC Name 5,6-dichloro-1,3-dihydrobenzimidazole-2-thione
Standard InChI InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Standard InChI Key AFDOMGKBKBKUHB-UHFFFAOYSA-N
Isomeric SMILES C1=C2C(=CC(=C1Cl)Cl)N=C(N2)S
SMILES C1=C2C(=CC(=C1Cl)Cl)NC(=S)N2
Canonical SMILES C1=C2C(=CC(=C1Cl)Cl)NC(=S)N2

Introduction

Chemical Structure and Properties

Structural Features

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol features a benzimidazole core with two distinguishing modifications: chlorine atoms at positions 5 and 6 of the benzene ring, and a thiol group at position 2 of the imidazole ring. This structural arrangement creates a planar, conjugated system with distinctive electronic properties that contribute to its chemical behavior and biological activities. The benzimidazole scaffold is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring with an imidazole ring.

The presence of two chlorine substituents significantly influences the compound's electronic distribution, lipophilicity, and binding interactions with biological targets. The thiol group at position 2 represents another critical structural feature that contributes to the compound's reactivity, particularly its ability to form covalent bonds with certain protein residues, such as cysteines.

Physical and Chemical Properties

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol has a molecular formula of C7H4Cl2N2S and a molecular weight of 219.09 g/mol. The compound's aromatic nature and chlorine substituents contribute to its lipophilicity, while the thiol group enables hydrogen bonding capabilities. Due to the presence of the thiol group, the compound can exist in a tautomeric equilibrium between the thiol form (-SH) and the thione form (=S), which influences its reactivity and spectroscopic properties.

Chemical Identifiers

The following table presents the standard chemical identifiers for precise identification of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol:

Identifier TypeValue
CAS Number19462-98-7
IUPAC Name5,6-dichloro-1,3-dihydrobenzimidazole-2-thione
Alternative Name2-Mercapto-5,6-dichlorobenzimidazole
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
InChIInChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
InChI KeyAFDOMGKBKBKUHB-UHFFFAOYSA-N
Canonical SMILESC1=C2C(=CC(=C1Cl)Cl)NC(=S)N2

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol typically involves the reaction of 1,2-diamino-4,5-dichlorobenzene with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to form the benzimidazole ring system with the thiol/thione functionality at position 2.

Reaction Conditions

The synthesis is typically conducted under the following conditions:

  • Solvent: Ethanol or aqueous ethanol

  • Base: Potassium hydroxide or sodium hydroxide

  • Temperature: Reflux conditions (approximately 78-80°C for ethanol)

  • Purification: Recrystallization from ethanol

Chemical Reactivity

Oxidation Reactions

The thiol group of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol is susceptible to oxidation reactions:

  • Mild oxidation can lead to disulfide formation through the coupling of two thiol molecules

  • More aggressive oxidation can result in sulfonic acids

  • Common oxidizing agents include hydrogen peroxide or potassium permanganate

Reduction Reactions

Reduction reactions typically target the chlorine substituents or the benzimidazole ring:

  • Dechlorination can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride

  • The benzimidazole ring may undergo partial reduction under specific conditions

Substitution Reactions

The compound can participate in various substitution reactions:

  • The chlorine atoms can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols under basic conditions

  • The thiol group can participate in alkylation reactions, as demonstrated by alkylation with benzyl chloride to produce 2-alkylthio derivatives

  • Desulfurization with Raney Ni can produce compounds such as 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole

Biological Activities

Antimicrobial Properties

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol and its derivatives have demonstrated significant antimicrobial activity:

  • Antibacterial activity: The compound and its derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)

  • Antifungal activity: Research has indicated effectiveness against various fungal strains

Anticancer Properties

The compound has shown potential anticancer properties:

  • It inhibits critical enzymes involved in cancer cell metabolism

  • Its ability to form covalent bonds with cysteine residues in proteins may contribute to its anticancer effects

Enzyme Inhibition

One of the most notable biological activities of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol is its enzyme inhibitory properties:

  • The compound has been identified as a potent inhibitor of α-glucosidase, with an IC50 value significantly lower than the established inhibitor acarbose (873.34 μM)

  • Derivatives have shown even more potent inhibitory activity, with IC50 values ranging from 0.64 μM to 343.10 μM against α-glucosidase

The following table summarizes key enzyme inhibition data:

Compound DerivativeTarget EnzymeIC50 (μM)Comparison
Most active derivative (7i)α-glucosidase0.64 ± 0.05Substantially more potent than standard
Acarbose (standard)α-glucosidase873.34 ± 1.21Reference compound
Various derivativesα-glucosidase0.64 - 343.10Range of potencies

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the unique properties of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol requires comparison with structurally related compounds:

CompoundStructural DifferenceImpact on Activity
5-Amino-2-mercaptobenzimidazoleAmino group instead of chlorine at position 5Different electronic properties
2-Mercapto-5-methylbenzimidazoleMethyl group instead of chlorine at position 5Altered lipophilicity
5-Ethoxy-1H-benzo[d]imidazole-2-thiolEthoxy group instead of chlorine at position 5Different steric properties
6-Chloro-1H-benzo[d]imidazole-2-thiolOnly one chlorine at position 6Reduced lipophilicity

The presence of two chlorine atoms at positions 5 and 6 significantly influences:

  • Electronic distribution

  • Lipophilicity

  • Binding interactions with biological targets

Effect of Structural Modifications

Research on derivatives has revealed important structure-activity relationships:

  • Modification of the thiol group: Converting to thioethers or removing it entirely alters the compound's ability to form covalent bonds

  • Substitution of chlorine atoms: Replacing chlorine with other groups can significantly alter activity

  • N-alkylation: Introducing alkyl groups at the nitrogen positions creates compounds with different biological properties

Applications in Organic Synthesis

As a Building Block

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol serves as a versatile building block for synthesizing more complex molecules:

  • The thiol group provides a reactive site for further functionalization

  • The benzimidazole core is found in numerous biologically active compounds

  • The chlorine substituents offer additional sites for modification

Derivatization Reactions

Specific examples of derivatization include:

  • Alkylation of the thiol group with benzyl chloride to form 2-alkylthio derivatives

  • Desulfurization with Raney nickel to produce compounds such as 5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole

  • N-alkylation to create acyclic nucleoside analogs

The second search result provides specific examples:

  • The sodium salt of 2,5,6-trichlorobenzimidazole was condensed with [2-(benzyloxy)ethoxy]methyl chloride and [1,3-bis(benzyloxy)-2-propoxy]methyl chloride

  • Alkylation of 2-thio analogs with benzyl chloride furnished 2-alkylthio acyclic nucleosides

Mechanism of Action

Molecular Interactions

The mechanism of action of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol involves several key molecular interactions:

  • Covalent bond formation: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function

  • Hydrophobic interactions: Chlorine substituents enhance the compound's ability to interact with hydrophobic pockets in proteins, increasing binding affinity

  • Enzyme inhibition: The compound acts as a competitive inhibitor for various enzymes, binding to active sites and preventing substrate binding

Cellular Effects

At the cellular level, the compound's effects include:

  • Inhibition of essential enzymes in microbial metabolism, contributing to its antimicrobial activity

  • Interference with cancer cell proliferation through enzyme inhibition and potential disruption of signaling pathways

  • Modulation of cellular processes through interaction with key proteins involved in metabolism and signal transduction

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